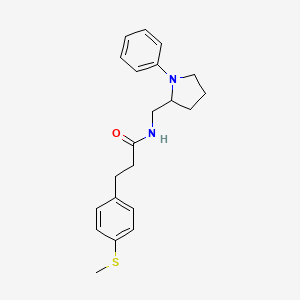
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on selective androgen receptor modulators (SARMs), including propanamide derivatives, highlights their potential therapeutic applications for androgen-dependent diseases. A study on the pharmacokinetics and metabolism of a specific SARM in rats demonstrated its low clearance, moderate distribution, and extensive metabolism, suggesting favorable characteristics for preclinical development (Di Wu et al., 2006).
Neurokinin-1 Receptor Antagonists
Another research domain involves neurokinin-1 receptor antagonists, where compounds with propanamide motifs have been synthesized and evaluated for their efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (T. Harrison et al., 2001).
Matrix Metalloproteinase Inhibitors
The development of matrix metalloproteinase (MMP) inhibitors incorporating propanamide structures for potential therapeutic applications in inflammatory and oxidative processes showcases the significance of such compounds in modulating biological pathways (M. Incerti et al., 2018).
Antiviral and Anticancer Agents
Research into flurbiprofen hydrazide derivatives, including propanamide-linked structures, has demonstrated potential anti-HCV, anticancer, and antimicrobial activities, highlighting the versatility of these compounds in addressing various health challenges (Pelin Çıkla et al., 2013).
Aromatase Inhibitors
The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors for the treatment of hormone-dependent breast cancer underscore the importance of propanamide derivatives in developing targeted cancer therapies (R. Hartmann et al., 1986).
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-25-20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOLLOJQXDTSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

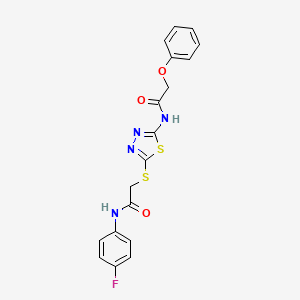
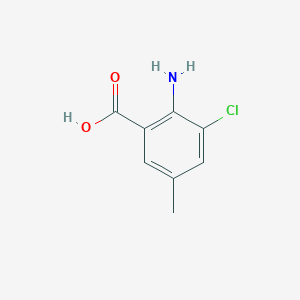
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
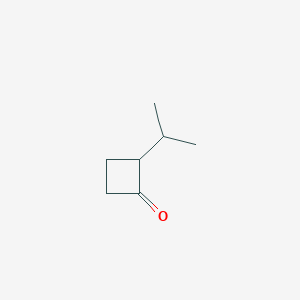
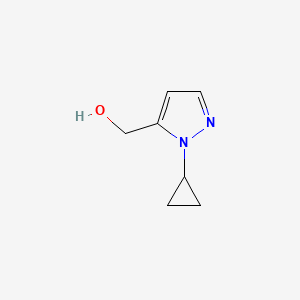
![7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2429953.png)
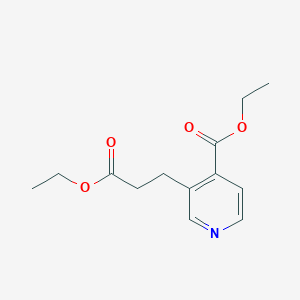
![N-(2,4-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429955.png)

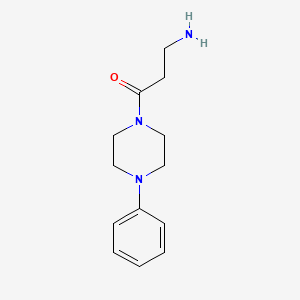
![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)
![2-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2429962.png)
![4-ethoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2429963.png)